1,2,3,4,5,6,7,8-Octahydroanthracene

Catalog No.
S1511918
CAS No.
1079-71-6
M.F
C14H18
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6,7,8-Octahydroanthracene

CAS Number

1079-71-6

Product Name

1,2,3,4,5,6,7,8-Octahydroanthracene

IUPAC Name

1,2,3,4,5,6,7,8-octahydroanthracene

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2

InChI Key

LFAYMJXHGYUQNV-UHFFFAOYSA-N

SMILES

C1CCC2=CC3=C(CCCC3)C=C2C1

Canonical SMILES

C1CCC2=CC3=C(CCCC3)C=C2C1

Description

The exact mass of the compound 1,2,3,4,5,6,7,8-Octahydroanthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77943. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

,2,3,4,5,6,7,8-Octahydroanthracene (Octahydroanthracene) serves as a valuable precursor in organic synthesis due to its readily available reactive sites and versatility in functionalization. Researchers have employed it as a starting material for the synthesis of various complex molecules, including:

  • Polycyclic Aromatic Hydrocarbons (PAHs): Octahydroanthracene can be selectively dehydrogenated to generate different PAHs, such as anthracene and tetracene, which possess unique photophysical and conductive properties valuable in organic electronics and solar cell research .
  • Medicinal Chemistry: By introducing functional groups onto the octahydroanthracene scaffold, researchers can create novel drug candidates. Studies have explored its potential for developing anti-cancer agents and drugs targeting neurodegenerative diseases .

Material Science:

The unique structure of octahydroanthracene makes it an interesting candidate for material science applications. Its rigid, three-dimensional framework can be incorporated into various materials to:

  • Design new polymers: Researchers have investigated the use of octahydroanthracene as a building block for the synthesis of novel polymers with tailored properties, such as improved thermal stability and mechanical strength .
  • Develop organic semiconductors: The delocalized electronic structure of octahydroanthracene derivatives shows promise for applications in organic electronics due to their potential for efficient charge transport .

Supramolecular Chemistry:

The ability of octahydroanthracene to form well-defined self-assembled structures through non-covalent interactions makes it a valuable tool in supramolecular chemistry. Researchers have utilized it to:

  • Construct molecular cages: By strategically modifying the octahydroanthracene scaffold, scientists can design molecules that self-assemble into well-defined hollow structures capable of encapsulating guest molecules, potentially useful for drug delivery or catalysis .
  • Create functional materials: The self-assembly properties of octahydroanthracene can be exploited to develop functional materials with desired properties, such as sensors or electronic devices .

1,2,3,4,5,6,7,8-Octahydroanthracene is a polycyclic aromatic hydrocarbon characterized by its fully saturated structure derived from anthracene. Its molecular formula is C14H18C_{14}H_{18}, and it is known for its unique properties as a bicyclic compound. The compound has a melting point of approximately 346.15 K and a boiling point of around 440.20 K . The saturated nature of this compound distinguishes it from its unsaturated counterparts, making it an interesting subject for both chemical and biological studies.

Typical of saturated hydrocarbons. Key reactions include:

  • Hydrogenation: This compound can be hydrogenated to yield different derivatives or to convert it into more complex structures.
  • Friedel-Crafts Alkylation: Utilizing Friedel-Crafts reactions allows for the introduction of alkyl groups onto the aromatic system .
  • Oxidation: It can be oxidized to produce ketones or carboxylic acids depending on the conditions employed.

These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules.

The synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene can be achieved through several methods:

  • From Anthracene: One common method involves the hydrogenation of anthracene under high pressure using catalysts such as palladium or platinum.
  • Friedel-Crafts Alkylation: This method utilizes benzene as a starting material and involves multiple steps including chlorination and nitration followed by reduction processes .
  • Cyclization Reactions: Cycloaddition reactions can also lead to the formation of octahydroanthracene from simpler precursors .

These methods showcase the compound's synthetic accessibility and potential for modification.

1,2,3,4,5,6,7,8-Octahydroanthracene finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Material Science: The compound may be utilized in the development of new materials with specific properties due to its unique structural characteristics.

Interaction studies involving 1,2,3,4,5,6,7,8-octahydroanthracene have primarily focused on its reactivity with various reagents and its biological interactions. Research has shown that derivatives can interact with enzymes and receptors in biological systems . These interactions provide insights into how modifications of the compound could enhance its efficacy in pharmaceutical applications.

1,2,3,4,5,6,7,8-Octahydroanthracene shares similarities with several other compounds within the polycyclic aromatic hydrocarbon family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AnthraceneUnsaturatedContains three fused benzene rings
PhenanthreneUnsaturatedHas three fused rings but different connectivity
OctahydrophenanthreneSaturatedSimilar saturation level but different ring structure
DecalinSaturatedTwo fused cyclohexane rings

The uniqueness of 1,2,3,4,5,6,7,8-octahydroanthracene lies in its fully saturated structure compared to other related compounds that retain unsaturation. This saturation affects its reactivity and stability in various chemical environments.

XLogP3

4.7

Boiling Point

294.0 °C

Melting Point

78.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

26655-71-0
1079-71-6

Wikipedia

1,2,3,4,5,6,7,8-Octahydroanthracene

Dates

Modify: 2023-07-17

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